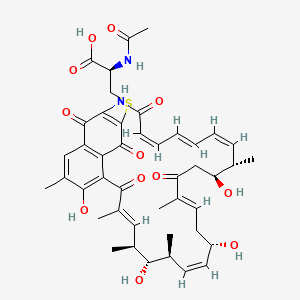
Naphthomycin J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthomycin J is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Antineoplastic Activity
Naphthomycin J exhibits promising antineoplastic properties, particularly against various murine tumor models. Research indicates that it can significantly increase the lifespan of mice with implanted tumors such as Ehrlich carcinoma and IMC carcinoma. In a study, the maximum lifespan extension observed was over 169% for Ehrlich carcinoma and 128% for IMC carcinoma when treated with this compound administered intraperitoneally .
Antimicrobial Properties
This compound is also recognized for its antimicrobial activity against a range of pathogens. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. A recent study involving a novel strain of Streptomyces naphthomycinicus demonstrated that solid-state fermentation conditions significantly enhanced the production of this compound, leading to effective antimicrobial activity against MRSA .
Case Study: Production Optimization
In optimizing production conditions, researchers found that using cooked rice as a substrate in solid-state fermentation yielded the highest antibiotic production levels. This method not only improved yields but also facilitated the extraction of bioactive compounds that exhibited strong antibacterial properties .
Structural Elucidation and Derivative Development
The structural elucidation of this compound has been achieved through advanced techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). These analyses have confirmed its molecular structure and allowed for the identification of derivatives that may possess enhanced therapeutic properties .
Derivative Analysis
Several derivatives of this compound have been synthesized and tested for their biological activities. Some derivatives have shown selective cytotoxicity against human cancer cell lines while maintaining lower toxicity towards normal cells, highlighting their potential as targeted cancer therapeutics .
Biosynthetic Pathways
Understanding the biosynthetic pathways of this compound is crucial for its application in drug development. The biosynthesis involves complex enzymatic processes starting from 3-amino-5-hydroxybenzoic acid, with several genes identified that contribute to its production in Streptomyces species . Genetic manipulation techniques are being explored to enhance yields and produce novel derivatives with improved efficacy.
Propriétés
Formule moléculaire |
C44H52N2O12S |
|---|---|
Poids moléculaire |
833 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[[(7E,9S,10S,11S,12Z,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8+,12-10-,13-11-,17-15-,23-14+,26-18+/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |
Clé InChI |
VEDOKYSBCNXSGP-FIDPMEEKSA-N |
SMILES isomérique |
C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C\[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
Synonymes |
naphthomycin J |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















